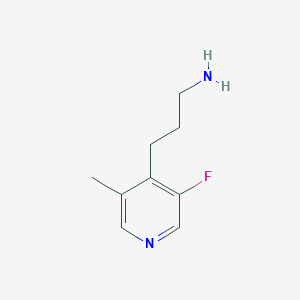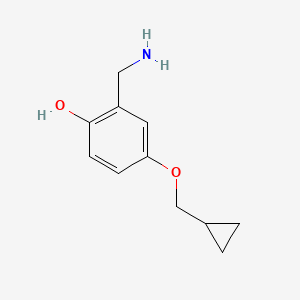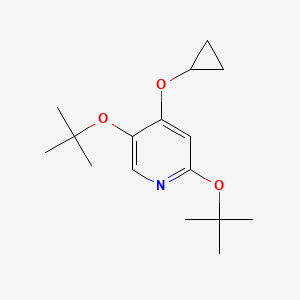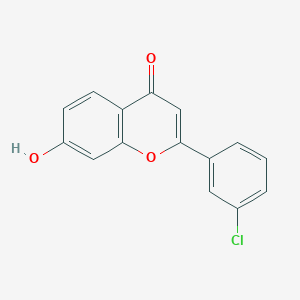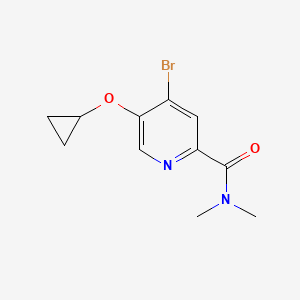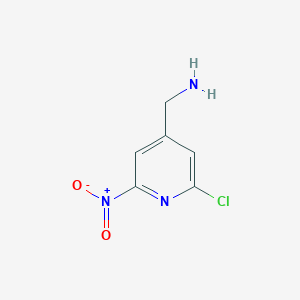
(2-Chloro-6-nitropyridin-4-YL)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-nitropyridin-4-YL)methylamine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group and a nitro group attached to a pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-4-nitropyridine with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of (2-Chloro-6-nitropyridin-4-YL)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: (2-Chloro-6-nitropyridin-4-YL)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methylamine group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in aldehydes or carboxylic acids .
科学的研究の応用
(2-Chloro-6-nitropyridin-4-YL)methylamine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of (2-Chloro-6-nitropyridin-4-YL)methylamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
- 2-Amino-5-chloro-3-pyridinecarboxaldehyde
- 5-Amino-2-chloro-4-pyridinecarboxaldehyde
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Comparison: (2-Chloro-6-nitropyridin-4-YL)methylamine is unique due to the presence of both chloro and nitro groups on the pyridine ring, which allows for a wide range of chemical reactions and applications. Similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity .
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
(2-chloro-6-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-1-4(3-8)2-6(9-5)10(11)12/h1-2H,3,8H2 |
InChIキー |
ZUEIUQMPQXFTCV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


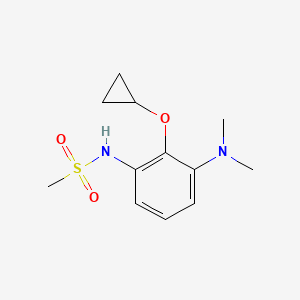
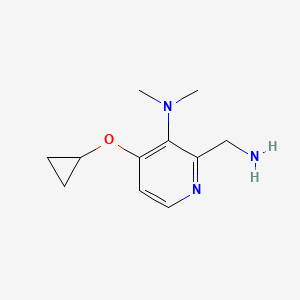
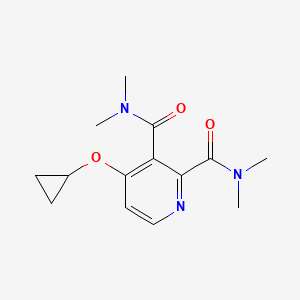
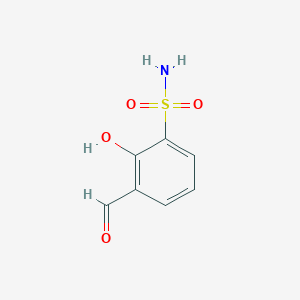
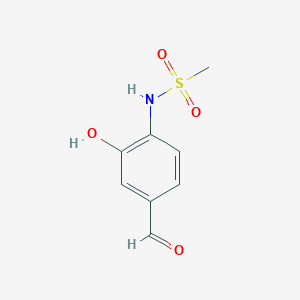
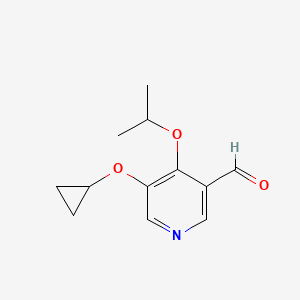
![Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
